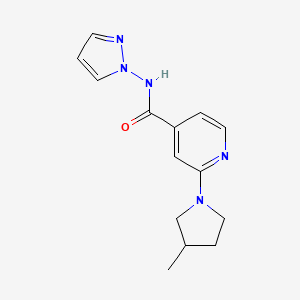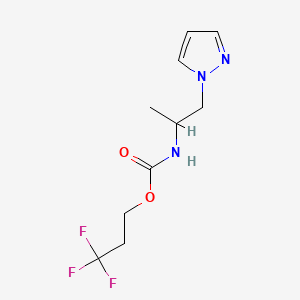![molecular formula C20H20BN3O5 B7358941 (3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid is a complex organic compound featuring a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Imidazolidinone Core: Starting with a cyclopropyl ketone, the imidazolidinone core is synthesized through a cyclization reaction with urea under acidic conditions.
Aromatic Substitution: The imidazolidinone derivative undergoes a nucleophilic aromatic substitution with a halogenated phenyl isocyanate to form the intermediate.
Boronic Acid Introduction: The final step involves the Suzuki coupling reaction between the intermediate and a boronic acid derivative under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Reduction: Reduction of the imidazolidinone ring can be achieved using hydride donors like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition, particularly proteases, due to its boronic acid moiety which can form reversible covalent bonds with active site serine residues.
Medicine
Medically, this compound has potential as a lead compound in the development of new drugs, particularly those targeting cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to inhibition of enzyme activity. This is particularly relevant in the inhibition of proteases, where the compound binds to the active site serine residue, blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
Bortezomib: A boronic acid-containing drug used as a proteasome inhibitor in cancer therapy.
Tavaborole: Another boronic acid derivative used as an antifungal agent.
Uniqueness
(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid is unique due to its complex structure, which combines a boronic acid group with an imidazolidinone ring and aromatic substituents. This combination provides a versatile scaffold for drug development and biochemical research, offering multiple sites for chemical modification and interaction with biological targets.
Propiedades
IUPAC Name |
[3-[[3-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BN3O5/c1-20(13-8-9-13)18(26)24(19(27)23-20)16-7-3-6-15(11-16)22-17(25)12-4-2-5-14(10-12)21(28)29/h2-7,10-11,13,28-29H,8-9H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYCCVWHNYSNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C(NC3=O)(C)C4CC4)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-[(2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7358861.png)
![(2S,4R)-4-hydroxy-1-[3-[(4-nitrobenzoyl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7358869.png)

![N-[2-[3-(methylsulfamoyl)propylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358881.png)
![[(2S,3S)-1-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-2-(trifluoromethyl)piperidin-3-yl]methanamine](/img/structure/B7358888.png)
![2-Amino-2-[3-[5-amino-2-(2-hydroxyethyl)phenyl]phenyl]ethanol](/img/structure/B7358894.png)
![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![2-[4-Amino-2-[3-(2-aminopropyl)phenyl]phenyl]ethanol](/img/structure/B7358907.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)


